Cas no 18202-82-9 (6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine)

6-Chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine is a pyrimidine derivative with a chloro substituent at the 6-position and an isopropylamino group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive chloro and amino groups enable selective functionalization, making it valuable for constructing heterocyclic frameworks. The isopropyl substitution enhances steric and electronic properties, influencing binding interactions in target applications. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. This compound is particularly useful in medicinal chemistry for the design of kinase inhibitors and other biologically active molecules.
6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine structure
18202-82-9 structure
Product Name:6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine
CAS No:18202-82-9
MF:C7H11ClN4
MW:186.64203953743
CID:829645
Update Time:2025-10-28

6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-N4-isopropylpyrimidine-4,5-diamine
    • 6-chloro-N4-(1-methylethyl)pyrimidine-4,5-diamine
    • (5-amino-6-chloropyrimidin-4-yl)(methylethyl)amine
    • 4-isopropylamino-5-amino-6-chloropyrimidine
    • 6-chloro-N4-isopropyl-pyrimidine-2,5-diamine
    • AC1OGDJX
    • AK-24918
    • ANW-72793
    • CTK8C4685
    • F2124-0084
    • 6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine
    • Inchi: 1S/C7H11ClN4/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3,(H,10,11,12)
    • InChI Key: LWHSQBMRCOGJRA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=NC=N1)NC(C)C)N

Computed Properties

  • Exact Mass: 186.06743
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 63.83

6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine Pricemore >>

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6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine Related Literature

Additional information on 6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine

6-Chloro-4-N-(Propan-2-yl)Pyrimidine-4,5-Diamine: A Comprehensive Overview

The compound with CAS No. 18202-82-9, known as 6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine, is a fascinating molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their versatility and importance in drug discovery, agrochemicals, and advanced materials. The pyrimidine ring serves as a versatile scaffold for the attachment of various functional groups, making it a focal point for chemical modifications.

Recent studies have highlighted the potential of 6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine in the development of novel antimicrobial agents. Researchers have explored its ability to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The chlorine substituent at the 6-position plays a crucial role in enhancing the molecule's hydrophobicity and bioavailability, making it an attractive candidate for further pharmacological studies.

In addition to its biological applications, this compound has shown promise in the field of coordinate chemistry. The presence of two amino groups on the pyrimidine ring allows for the formation of stable metal complexes with transition metals such as copper and zinc. These complexes exhibit unique magnetic and optical properties, which could be exploited in the development of advanced materials for electronic devices.

The synthesis of 6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine involves a multi-step process that typically begins with the preparation of a suitable pyrimidine precursor. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields.

From a structural perspective, the molecule's N-(propan-2-yl) substituent at position 4 introduces steric hindrance, which can influence its reactivity and selectivity in various chemical reactions. This feature has been leveraged in designing more selective catalysts for organic transformations. Furthermore, computational studies have revealed that the molecule exhibits a unique electronic distribution, which contributes to its stability and reactivity under different conditions.

Looking ahead, the potential applications of 6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine are vast and continue to evolve with advancements in chemical research. Its role as a building block for more complex molecules makes it an invaluable tool in modern organic synthesis. As researchers delve deeper into its properties and functionalities, new opportunities for innovation across diverse industries are expected to emerge.

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